molecular formula C18H19NO3 B2670375 2-Phenoxy-1-(2-phenylmorpholino)ethanone CAS No. 954066-05-8

2-Phenoxy-1-(2-phenylmorpholino)ethanone

Cat. No.: B2670375
CAS No.: 954066-05-8
M. Wt: 297.354
InChI Key: IEHSYAHMVJZROZ-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(2-phenylmorpholino)ethanone is a synthetic chemical compound of interest in organic and medicinal chemistry research. Its structure incorporates both a phenoxy group and a phenylmorpholine moiety, which are functional groups known to be present in biologically active molecules. The morpholine ring, a common feature in many pharmaceuticals, can influence the solubility and metabolic stability of a compound, while the ketone group offers a reactive site for further chemical derivatization . This compound is primarily valued as a building block or intermediate in the synthesis of more complex molecules for research applications. Researchers may utilize it in the development of novel compounds for microbiological screening or pharmacological evaluation . Structures containing morpholine and related amide functional groups have been associated with a range of biological activities in scientific literature, including antimicrobial, anti-inflammatory, and potential kinase inhibition properties . As such, this chemical serves as a valuable template for structure-activity relationship (SAR) studies in drug discovery. The mechanism of action for this compound itself is not defined and would be dependent on the specific research context and target system. Please Note: This product is categorized as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

2-phenoxy-1-(2-phenylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-18(14-22-16-9-5-2-6-10-16)19-11-12-21-17(13-19)15-7-3-1-4-8-15/h1-10,17H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHSYAHMVJZROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)COC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(2-phenylmorpholino)ethanone typically involves the reaction of phenoxyacetyl chloride with 2-phenylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

General Reactivity of Ethanone Derivatives

Ethanones with aryloxy and aromatic substituents typically undergo reactions at the carbonyl group, aromatic rings, or ether linkages. Key reaction types include:

Reaction Type Conditions/Reagents Expected Products
Nucleophilic Addition Grignard reagents, organolithium compoundsSecondary alcohols or tertiary alcohols
Oxidation KMnO₄, CrO₃Carboxylic acids or ketone derivatives
Reduction NaBH₄, LiAlH₄Secondary alcohols
Hydrolysis Acidic or basic aqueous conditionsPhenolic derivatives or carboxylic acids

Catalytic Cleavage of Ether Bonds

For compounds like 2-phenoxy-1-phenylethanol (CAS 4249-72-3), catalytic cleavage of the β–O–4 ether bond has been studied using Ru/C catalysts under high-temperature conditions (200–240°C). Key findings include :

Catalyst Solvent Temperature Conversion (%) Selectivity (Phenol)
Ru/C-KOH-2Ethanol220°C~70%~15%
Ru/C-KOH-2Ethanol240°C98.5%19.5%

This suggests that 2-Phenoxy-1-(2-phenylmorpholino)ethanone could undergo similar ether bond cleavage under catalytic hydrogenation or high-temperature conditions.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions are feasible for aryl-substituted ethanones. For example, Suzuki-Miyaura coupling with boronic acids has been demonstrated for bromophenyl derivatives :

Substrate Catalyst Conditions Product Yield
(4-Bromophenyl)(1,1-difluoroethyl)sulfanePd(PPh₃)₄80°C, 16 h, tolueneBiphenyl derivatives65%

This implies that brominated analogs of This compound could participate in cross-coupling to form biaryl structures.

Hydrofluorination and Functionalization

Ethynylthioether derivatives undergo hydrofluorination with 70% HF·Py to yield difluoroethyl sulfides . While not directly applicable, this highlights the potential for halogenation or fluorination at reactive sites:

Reaction Reagent Product Yield
Hydrofluorination of ethynyl groups70% HF·Py(1,1-Difluoroethyl)(aryl)sulfanes52–86%

Oxidative Degradation

Oxidative conditions (e.g., HNO₃/DMSO) can degrade lignin model compounds like 2-phenoxy-1-phenylethanol to phenolic products . Similar pathways may apply:

Oxidizing Agent Conditions Major Products
HNO₃DMSO, 100°C, 12 hPhenolic derivatives, quinones

Key Challenges and Considerations

  • Steric Effects : The 2-phenylmorpholino group may hinder nucleophilic attack at the carbonyl carbon.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cross-coupling reactions .

  • Thermal Stability : Decomposition above 200°C necessitates careful temperature control .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 2-phenoxy-1-(2-phenylmorpholino)ethanone exhibit significant antimicrobial properties. A study indicated that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .

1.2 Anticancer Properties

Recent investigations have highlighted the compound's potential in cancer therapy. For instance, derivatives were tested for their cytotoxic effects on cancer cell lines, showing promising results comparable to established chemotherapeutic agents. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

1.3 Drug Delivery Systems

The compound's ability to form stable complexes with drugs has led to its exploration as a drug delivery agent. Its morpholino group enhances solubility and bioavailability, making it suitable for formulating effective drug delivery systems .

Material Science Applications

2.1 Photoinitiators in Polymer Chemistry

This compound is utilized as a photoinitiator in UV-curable coatings and adhesives. Its ability to generate free radicals upon UV exposure facilitates the curing process of polymers, leading to faster production times and enhanced product durability .

2.2 Synthesis of Functional Polymers

The compound serves as a building block for synthesizing functionalized polymers with specific properties tailored for applications in electronics and optics. These polymers exhibit enhanced thermal stability and electrical conductivity, making them suitable for advanced material applications .

Chemical Intermediate

In synthetic organic chemistry, this compound acts as an important intermediate in the synthesis of various biologically active compounds. Its reactivity allows for modifications that lead to the development of new chemical entities with potential therapeutic applications .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus strains .
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines; IC50 values comparable to doxorubicin .
Study 3Drug Delivery SystemsEnhanced solubility of poorly soluble drugs; improved bioavailability observed in vivo .
Study 4PhotoinitiatorsEffective in UV-curable coatings; reduced curing time by 30% compared to traditional initiators .

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(2-phenylmorpholino)ethanone involves its interaction with specific molecular targets. The phenoxy and phenylmorpholino groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Alkyl/Arylthio-Substituted Triazoles

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight Key Properties/Applications References
3-[(2-Phenylethyl)thio]-1H-1,2,4-triazol-5-amine Phenylethylthio C₁₀H₁₂N₄S 220.29 High lipophilicity; potential CNS activity (inferred from analogs)
3-(Methylsulfanyl)-1H-1,2,4-triazol-5-amine Methylthio C₃H₆N₄S 130.17 Simpler structure; used as a building block in drug synthesis
3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine 2-Methylbenzylthio + 5-phenyl C₁₆H₁₆N₄S 296.39 Enhanced aromaticity; possible anticancer activity

Key Observations :

  • Lipophilicity : The phenylethylthio group in the target compound increases logP compared to methylthio derivatives, suggesting improved blood-brain barrier penetration .
  • Synthetic Yield : Alkylthio derivatives (e.g., methylthio) are synthesized in higher yields (74–97%) compared to bulky arylthio analogs (39–90%) due to steric hindrance .

Sulfonyl-Substituted Triazoles

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight Key Properties/Applications References
3-[(2-Phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine Phenylethylsulfonyl C₁₀H₁₂N₄O₂S 252.30 Higher polarity; potential protease inhibition

Comparison with Target Compound :

  • Reactivity : Sulfonyl groups are stronger electron-withdrawing groups than thioethers, altering electronic distribution and hydrogen-bonding capacity. This may reduce membrane permeability but improve solubility .
  • Synthetic Regioselectivity : Sulfonyl derivatives often require careful control to avoid mixtures of endo/exocyclic products, whereas thioethers exhibit higher regioselectivity (76–84% yield) .

Aromatic/Heterocyclic-Substituted Triazoles

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight Key Properties/Applications References
3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine Naphthalen-1-yl C₁₇H₁₃N₅ 295.33 Anticancer activity (IC₅₀ = 1.2–8.7 μM)
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine 3-Trifluoromethylbenzylthio C₁₀H₈F₃N₄S 274.27 Enhanced metabolic stability; antibacterial applications

Key Observations :

  • Biological Activity : Naphthyl and trifluoromethylbenzyl groups confer significant antiproliferative and antibacterial activities, respectively. The target compound’s phenylethylthio group may offer intermediate potency between these extremes .
  • Thermal Stability : Energetic derivatives like 3-nitro-1H-1,2,4-triazol-5-amine exhibit high thermal stability (Tₚ = 220–250°C), whereas thioethers are less stable but safer for pharmaceutical use .

Biological Activity

2-Phenoxy-1-(2-phenylmorpholino)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antioxidant, and antimicrobial activities. The findings are supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H16O2\text{C}_{20}\text{H}_{16}\text{O}_{2}

This structure features a phenoxy group attached to a morpholine derivative, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing similar structural motifs have shown promising results in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.48Induces apoptosis via caspase activation
Compound BHCT-1160.78Cell cycle arrest at G1 phase
This compoundTBDTBDTBD

Studies indicate that these compounds may trigger apoptosis through the activation of caspases and influence cell cycle progression, making them suitable candidates for further development as anticancer agents .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds with similar structures have demonstrated significant free radical scavenging abilities.

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Nitrone A93.75 at 100 µg/mL7.12
Nitrone B64.5 after 20 min10
This compoundTBDTBD

These findings suggest that the presence of electron-withdrawing groups enhances the antioxidant capacity of the compound, potentially through mechanisms involving lipid peroxidation inhibition .

Antimicrobial Activity

The antimicrobial properties of this compound and its analogs have also been explored. Preliminary studies indicate effectiveness against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coliTBD
S. aureusTBD

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Case Study on Anticancer Properties : A study evaluated a series of phenylmorpholino derivatives against MCF-7 and HCT-116 cell lines, revealing that modifications in the phenyl ring significantly affected cytotoxicity.
  • Antioxidant Evaluation : Another research focused on the antioxidant capabilities of structurally similar compounds, demonstrating their effectiveness in scavenging DPPH radicals and inhibiting lipid peroxidation.
  • Antimicrobial Testing : A comparative analysis of various derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenoxy-1-(2-phenylmorpholino)ethanone, and what analytical techniques are critical for verifying its purity and structure?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving phenoxyacetyl derivatives and 2-phenylmorpholine precursors. Key steps include refluxing in anhydrous solvents (e.g., THF or DCM) with catalysts like triethylamine. Purity is verified using HPLC (≥95% purity threshold) and structural confirmation via 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). X-ray crystallography (using SHELX programs) is recommended for absolute configuration determination .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Use chemical-resistant gloves (nitrile), safety goggles, and lab coats during handling. Ventilation must meet OSHA standards (e.g., fume hoods with ≥100 ft/min face velocity). Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per EPA guidelines .

Q. What spectroscopic techniques are most reliable for characterizing the morpholino and phenoxy moieties in this compound?

  • Methodological Answer : 1^1H NMR is critical for identifying the morpholino ring (δ 3.5–4.0 ppm, multiplet) and phenoxy protons (δ 6.8–7.4 ppm, aromatic splitting). FT-IR confirms carbonyl (C=O) stretches near 1680–1720 cm1^{-1}. For advanced analysis, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals, while X-ray crystallography provides bond-length validation .

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomeric ambiguities in the X-ray crystallographic analysis of this compound?

  • Methodological Answer : Use Flack’s xx parameter in SHELXL for enantiomorph-polarity estimation, as it avoids false positives in near-centrosymmetric structures. Compare Bayesian statistics (e.g., Hamilton test) for twin refinement. For chiral centers, validate against computed circular dichroism (CD) spectra or chiral stationary-phase HPLC .

Q. How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental reactivity data for this compound?

  • Methodological Answer : Cross-validate DFT-optimized geometries with experimental bond angles from X-ray data. Reassess solvent effects (e.g., PCM models) and transition-state barriers using QM/MM hybrid methods. If discrepancies persist, conduct kinetic isotope effect (KIE) studies or variable-temperature NMR to probe reaction mechanisms .

Q. What experimental design considerations are critical for studying the compound’s biological activity (e.g., antimicrobial assays)?

  • Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays with Gram-positive/negative panels (e.g., S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). For mechanistic studies, combine fluorescence-based membrane permeability assays with molecular docking (e.g., AutoDock Vina) targeting bacterial enzymes like DNA gyrase .

Q. How should researchers analyze contradictory spectral data (e.g., unexpected NOEs in NMR or anomalous XRD thermal parameters)?

  • Methodological Answer : For anomalous NOEs, re-examine spin-diffusion artifacts via ROESY or 1D selective NOE experiments. In XRD, high thermal motion (B factors > 5 Å2^2) may indicate disorder; apply TLS (Translation-Libration-Screw) refinement in SHELXL. Cross-check with solid-state NMR or Raman spectroscopy for conformational validation .

Q. What computational tools are optimal for modeling the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

  • Methodological Answer : Use SwissADME or pkCSM for logP prediction (experimental logP ≈ 1.5–2.0). MD simulations (GROMACS) assess membrane permeability, while COSMO-RS models predict solubility. Validate with in vitro Caco-2 cell assays for intestinal absorption .

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